molecular formula C12H21N3O5 B3006778 (2S)-2-[(2-Acetamido-3-methylbutanoyl)amino]-5-amino-5-oxopentanoic acid CAS No. 1192250-17-1

(2S)-2-[(2-Acetamido-3-methylbutanoyl)amino]-5-amino-5-oxopentanoic acid

Cat. No.: B3006778
CAS No.: 1192250-17-1
M. Wt: 287.316
InChI Key: HTEOTGNVHISDKN-PEHGTWAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[(2-Acetamido-3-methylbutanoyl)amino]-5-amino-5-oxopentanoic acid, also known as N-Acetylmethionylglutaminylarginyltyrosylglutamylasparagine, is a peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. This peptide is a derivative of angiotensin I, a hormone that plays a crucial role in regulating blood pressure and electrolyte balance in the body. In

Scientific Research Applications

  • Synthesis of β,β,β-Trialkyl α-Amino Acids

    • A study demonstrates the use of (2S)-2-[(2-Acetamido-3-methylbutanoyl)amino]-5-amino-5-oxopentanoic acid in the synthesis of protected β,β,β-trialkyl α-amino acids, which can be hydrolysed to yield new α-amino acids like tert-leucine and 2-amino-3,3-dimethylpentanoic acid (Barker, Cook, Lasterra-Sánchez, & Thomas, 1994).
  • Preparation of Constituent Amino Acids in AM-Toxins

  • Facile Synthesis of Key Components of Amastatin and Bestatin

    • Research shows its utility in the stereoselective preparation of amino acids like (2S,3R)-3-amino-2-hydroxy-5-methyl-hexanoic acid, which are crucial components of pharmacologically important compounds such as Amastatin and Bestatin (Ishibuchi, Nagatani, Ishizuka, & Kunieda, 1992).
  • Synthesis of 5-Amino-4-oxopentanoic Acid Derivatives

    • This compound has been synthesized and used as a precursor for various derivatives, contributing to the field of organic chemistry and medicinal research (Yuan, 2006).
  • Synthesis of Non-Natural α-Amino Acids

Properties

IUPAC Name

(2S)-2-[(2-acetamido-3-methylbutanoyl)amino]-5-amino-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O5/c1-6(2)10(14-7(3)16)11(18)15-8(12(19)20)4-5-9(13)17/h6,8,10H,4-5H2,1-3H3,(H2,13,17)(H,14,16)(H,15,18)(H,19,20)/t8-,10?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEOTGNVHISDKN-PEHGTWAWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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